N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a thiophene ring, and a pyrazole ring. These groups are common in many biologically active compounds and materials science applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the overall geometry and electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene, for example, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds derived from chalcones, sharing a similar structure to the compound , have been synthesized and evaluated for their biological activities. These activities include antimicrobial properties against various bacteria and fungi, as well as anticancer potential against different human cancer cell lines such as breast (MCF-7) and colon (HCT-116) cancer cells. The synthesis processes often involve the reaction of specific precursors with malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and others to produce pyridine, thioamide, and thiazole derivatives, which have shown significant biological activities in preliminary screenings (Zaki, Al-Gendey, & Abdelhamid, 2018).
Schiff Bases with Heterocyclic Moieties
Research into chitosan Schiff bases incorporating heterocyclic moieties like pyrazole has explored their antimicrobial activity. These synthesized compounds, characterized by various analytical methods, have been tested against a range of bacteria and fungi, showing that the antimicrobial activity is dependent on the specific Schiff base moiety. These studies highlight the potential of integrating heterocyclic compounds into chitosan Schiff bases for biomedical applications (Hamed et al., 2020).
Heterocyclic Synthesis for Drug Discovery
Further research into heterocyclic compounds includes the development of novel pyrazole and imidazole derivatives with potential antimicrobial activities. These studies involve the synthesis of new derivatives through methods like the Mannich base method, followed by evaluation of their antimicrobial efficacy. This line of research is crucial for discovering new therapeutic agents against resistant microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).
Antiviral Applications
Another fascinating area of application is the development of heterocyclic compounds for antiviral activities, particularly against the avian influenza virus (H5N1). Compounds synthesized from furanone derivatives have been evaluated for their efficacy against H5N1, showing promising results in vitro and suggesting potential applications in antiviral drug development (Flefel et al., 2012).
Future Directions
The future research directions for this compound could be vast, given the wide range of applications of similar compounds in medicinal chemistry and material science . Further studies could focus on exploring its potential therapeutic properties, its reactivity under various conditions, and its potential applications in material science.
Mechanism of Action
Target of Action
The compound, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, is a complex heterocyclic compoundThiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The thiophene moiety in the compound is known to interact with various biological targets, leading to diverse therapeutic effects . The furan moiety is also a common feature in many biologically active compounds, suggesting it may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-15(12(2)20(3)19-11)16(21)18-10-17(22,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLFCEZMAJMMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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